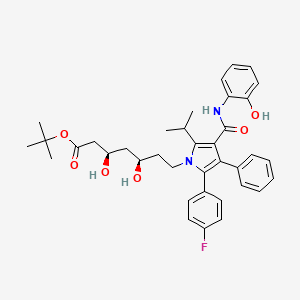

2-Hydroxy Atorvastatin tert-Butyl Ester

Description

Contextualization of Atorvastatin (B1662188) in Synthetic Organic Chemistry

Significance of Atorvastatin and its Synthetic Complexity

Atorvastatin holds a prominent place in pharmaceuticals as one of the most widely prescribed medications for lowering blood cholesterol. acs.org Marketed as a calcium salt, it is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov The immense therapeutic and commercial success of atorvastatin has spurred significant interest in its chemical synthesis. acs.org

The molecular architecture of atorvastatin is notably complex, presenting considerable challenges to synthetic organic chemists. researchgate.net Key structural features include a pentasubstituted pyrrole (B145914) core, a chiral dihydroxyheptanoic acid side chain with two stereocenters, and multiple aromatic rings. acs.orgresearchgate.net The synthesis must not only assemble these components in the correct arrangement but also precisely control the stereochemistry of the side chain, which is crucial for the drug's biological activity. researchgate.netresearchgate.net The industrial synthesis, often centered around the Paal-Knorr pyrrole condensation, is a multi-step endeavor requiring careful optimization to achieve high yields and purity. acs.orgresearchgate.net

Overview of Key Protecting Groups in Statin Synthesis, including tert-Butyl Esters

In the synthesis of complex molecules like atorvastatin, chemists employ "protecting groups" to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule. nih.gov This strategy allows for selective reactions and is fundamental to modern organic synthesis. An effective protecting group must be easy to install, stable under various reaction conditions, and readily removable in high yield without affecting the rest of the molecule. nih.gov

In the synthesis of many statins, including atorvastatin and rosuvastatin, the carboxylic acid functional group on the side chain is often protected as an ester. biomolther.orggoogle.com The tert-butyl ester is a commonly used protecting group for this purpose. It effectively shields the carboxylic acid during the assembly of the pyrrole core and other synthetic modifications. nih.govresearchgate.net A key advantage of the tert-butyl ester is its stability under neutral and basic conditions, while being easily removable under acidic conditions or through saponification (hydrolysis with a base) in the final stages of the synthesis to yield the active carboxylic acid or its salt. nih.govbiomolther.org

Table 1: Role of Protecting Groups in Synthesis

| Protecting Group | Functional Group Protected | Purpose in Atorvastatin Synthesis | Typical Removal Conditions |

|---|---|---|---|

| tert-Butyl Ester | Carboxylic Acid | Prevents unwanted reactions of the acid moiety during the main synthesis steps. | Acidic hydrolysis or saponification with a base. |

| Acetonide / Ketal | Diol | Protects the chiral dihydroxy portion of the side chain during intermediate steps. | Acid-catalyzed hydrolysis. |

The Role of 2-Hydroxy Atorvastatin tert-Butyl Ester in Atorvastatin Chemical Synthesis and Purity Control

The compound 2-Hydroxy Atorvastatin tert-Butyl Ester occupies a dual role in the landscape of atorvastatin manufacturing. It is recognized both as a derivative that can be used as a synthetic intermediate and as a potential process-related impurity that must be monitored and controlled.

Identification as a Synthetic Intermediate

2-Hydroxy Atorvastatin tert-Butyl Ester, in its deuterated form (d5), has been identified as an intermediate in the synthesis of Atorvastatin. pharmaffiliates.comnih.gov Intermediates are the molecular stepping stones formed during the conversion of starting materials into the final API. The tert-butyl ester group in this compound serves as the protecting group for the carboxylic acid, as is standard in this synthetic approach. biosynth.comnih.gov The "2-Hydroxy" modification indicates a hydroxylation on one of the phenyl rings of the core structure. Such hydroxylated derivatives can be key precursors for creating metabolites or other analogues of the parent drug for research purposes. The commercial availability of this compound and related structures underscores their utility as building blocks in synthetic chemistry. pharmaffiliates.comchemicalbook.com

Identification as a Potential Process-Related Impurity

In pharmaceutical manufacturing, an impurity is any component present in the final drug substance that is not the desired API. Process-related impurities are those that arise from the manufacturing process itself. They can be unreacted starting materials, intermediates, or byproducts from side reactions.

The presence of atorvastatin-related compounds containing a tert-butyl ester in the final product is often indicative of incomplete hydrolysis during the final deprotection step. researchgate.net Research on atorvastatin impurities has shown that the tert-butyl ester of atorvastatin can persist as an impurity if the saponification reaction does not proceed to completion. researchgate.net Therefore, compounds like 2-Hydroxy Atorvastatin tert-Butyl Ester are considered potential process-related impurities. Regulatory guidelines require that all impurities above a certain threshold (typically 0.10-0.15%) be identified, quantified, and controlled to ensure the safety and purity of the medication. rasayanjournal.co.in The synthesis and characterization of potential impurities like 2-Hydroxy Atorvastatin tert-Butyl Ester are therefore crucial for developing accurate analytical methods to monitor the quality of atorvastatin during and after its production. synthinkchemicals.comsynzeal.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43FN2O6/c1-23(2)34-33(36(45)39-29-13-9-10-14-30(29)43)32(24-11-7-6-8-12-24)35(25-15-17-26(38)18-16-25)40(34)20-19-27(41)21-28(42)22-31(44)46-37(3,4)5/h6-18,23,27-28,41-43H,19-22H2,1-5H3,(H,39,45)/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLSOBSINHEOSA-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy Atorvastatin Tert Butyl Ester

Direct Synthetic Routes to 2-Hydroxylated Atorvastatin (B1662188) tert-Butyl Ester

Direct routes focus on the introduction of a hydroxyl group at the C2 position (ortho-position) of the phenyl group attached to the pyrrole (B145914) core of an Atorvastatin tert-Butyl Ester precursor. This transformation requires precise control to ensure the correct positioning of the hydroxyl group.

Regioselectivity is paramount when hydroxylating the complex structure of atorvastatin, which presents multiple potential reaction sites. The goal is to selectively target the ortho position of the phenyl group on the pyrrole ring.

Direct chemical hydroxylation of the aromatic rings in atorvastatin precursors is a significant challenge due to the presence of multiple aromatic systems and other functional groups. The literature on the synthesis of atorvastatin and its derivatives primarily emphasizes the construction of the molecule through the coupling of complex fragments rather than late-stage functionalization like direct hydroxylation. researchgate.netnih.gov Achieving high regioselectivity for the C2 position via conventional chemical methods is difficult, often leading to a mixture of products and requiring complex purification processes. Consequently, biocatalytic methods are generally favored for this specific transformation.

Biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing hydroxylated metabolites of drugs. researchgate.net In the case of atorvastatin, its metabolism into hydroxylated forms is well-documented. The active metabolite, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin), is formed in vivo through the action of the cytochrome P450 (CYP) isoform CYP3A4. caymanchem.comnih.gov

This biological process can be harnessed for synthetic purposes in what is known as a chemo-enzymatic or biocatalytic approach. These syntheses utilize isolated enzymes or whole-cell systems to catalyze the regioselective hydroxylation of the atorvastatin molecule. This method is advantageous as it typically operates under mild conditions and provides high selectivity, avoiding the need for protective groups or the generation of unwanted byproducts often associated with chemical methods. psu.edursc.org The enzyme CYP3A4 specifically catalyzes the formation of both ortho- and para-hydroxy atorvastatin, with the ortho-metabolite being one of the key active forms. nih.gov

The critical stereocenters in the atorvastatin molecule reside in the 3,5-dihydroxyheptanoate side chain, not on the aromatic pyrrole core. The hydroxylation of the phenyl group on the pyrrole ring does not introduce a new chiral center. Therefore, stereochemical control is not a factor in the hydroxylation step itself.

Asymmetric synthesis from chiral pool precursors. researchgate.net

Enzymatic resolutions or asymmetric reductions using biocatalysts like ketoreductases (KREDs) to set the chiral centers with high enantiomeric excess. researchgate.netresearchgate.net

Once the chiral side chain is synthesized and attached to the pyrrole core, the subsequent hydroxylation of the aromatic ring does not affect these established stereocenters.

Regioselective Hydroxylation Strategies on Atorvastatin Precursors

Multi-Step Synthesis through Advanced Intermediates

The predominant and industrially applied method for synthesizing atorvastatin and its derivatives involves a convergent approach where the core structure is assembled from key intermediates. This strategy allows for greater control and efficiency.

The tert-butyl ester group is a crucial protecting group for the carboxylic acid functionality of the side chain during the synthesis of the atorvastatin core. This group is introduced early in the synthesis, as part of a key chiral building block.

The most common industrial route for assembling the atorvastatin molecule is the Paal-Knorr synthesis. nih.govrsc.org This reaction involves the condensation of a 1,4-diketone with a primary amine to form the central pentasubstituted pyrrole ring. rsc.orggoogle.com In this synthesis, the tert-butyl ester is incorporated within the primary amine synthon. A key intermediate is tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . internationaljournalssrg.orgrsc.org This molecule contains the complete, stereochemically defined side chain, with the diol protected as an acetonide and the carboxylic acid protected as a tert-butyl ester.

This amine intermediate is then condensed with the diketone fragment, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide , to form the fully assembled and protected atorvastatin precursor, Atorvastatin Acetonide tert-Butyl Ester. google.comgoogle.comnih.gov Subsequent deprotection steps then yield Atorvastatin tert-Butyl Ester. biomolther.orgnih.gov This multi-step approach ensures that the tert-butyl ester functionality is strategically positioned before the formation of the central pyrrole core.

Table 1: Typical Reaction Conditions for Paal-Knorr Synthesis of Atorvastatin Precursors

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | 1,4-Diketone and a primary amine with a protected side chain (tert-butyl ester and acetonide). | rsc.orggoogle.com |

| Catalyst | An acid catalyst, commonly pivalic acid. The addition of a tertiary amine can enhance the reaction rate. | rsc.orggoogle.combiomolther.org |

| Solvent System | A mixture of inert solvents, such as toluene-heptane or THF-heptane, which allows for the azeotropic removal of water. | rsc.orgbiomolther.org |

| Water Removal | Continuous removal of water formed during the condensation, often using a Dean-Stark apparatus. | biomolther.org |

| Yield | The reaction is generally high-yielding. | google.comgoogle.com |

Pyrrole Ring Formation Strategies Leading to Hydroxylated Products

The core of Atorvastatin's structure is a densely substituted pyrrole ring. The strategies to build this ring are typically convergent, meaning different complex fragments of the molecule are synthesized separately before being joined together in the final stages. These methods are foundational for producing the precursor, Atorvastatin tert-Butyl Ester, which could then be hydroxylated.

The Paal-Knorr pyrrole synthesis is the most prominent and industrially significant method for constructing the central heterocyclic core of Atorvastatin. substack.comacs.orgnih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound (a diketone) with a primary amine. substack.com In the context of Atorvastatin synthesis, this translates to the reaction between the highly substituted 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, and the chiral amine side-chain, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. rsc.orgbiomolther.org

This condensation is an acid-catalyzed process that forms the pyrrole ring through the loss of two water molecules. rsc.org The reaction is known to be slow due to the steric hindrance of the pentasubstituted pyrrole target. rsc.org Despite this, its reliability and efficiency in assembling the complete molecular framework in a single key step have made it the preferred industrial route. acs.org

Alternative convergent syntheses have been explored, such as those utilizing a multicomponent Ugi reaction or a late-stage, regioselective 1,3-dipolar münchnone cycloaddition to form the pyrrole ring. acs.orgnih.gov While chemically elegant, the Paal-Knorr cyclocondensation remains the most established and widely used convergent method for the large-scale synthesis of the Atorvastatin framework. acs.org

Derivatization of Existing Atorvastatin tert-Butyl Ester Structures

While the Paal-Knorr synthesis builds the core structure, it does not directly produce the 2-hydroxy derivative. 2-Hydroxy Atorvastatin is a primary active human metabolite, formed in the liver by the cytochrome P450 enzyme system (specifically CYP3A4). mdpi.com Therefore, its preparation often involves the specific derivatization of the parent Atorvastatin tert-Butyl Ester molecule.

Biocatalytic Hydroxylation: A key method for producing hydroxylated metabolites is through biocatalysis. Studies have demonstrated that bacterial CYP102A1 (P450 BM3) enzymes can be engineered to effectively catalyze the regioselective hydroxylation of Atorvastatin to yield its hydroxylated metabolites. mdpi.com This enzymatic approach is considered more environmentally friendly and can provide higher yields of the desired product compared to traditional chemical synthesis. mdpi.com

Potential Chemical Synthesis via Directed ortho-Metalation (DoM): From a chemical synthesis perspective, a plausible strategy for introducing the hydroxyl group at the ortho-position of the 3-phenyl ring is through Directed ortho-Metalation (DoM). This technique uses a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position exclusively. wikipedia.orgorganic-chemistry.org

In the Atorvastatin tert-Butyl Ester molecule, the phenylcarbamoyl group (-CONHPh) at the 4-position of the pyrrole ring could potentially act as a DMG, directing lithiation to the ortho-position of the 3-phenyl ring. The resulting aryllithium intermediate could then be treated with an electrophilic oxygen source (e.g., a peroxide or N-oxide) to install the required hydroxyl group. This method offers high regioselectivity, which is often difficult to achieve with standard electrophilic aromatic substitution. wikipedia.org

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the Paal-Knorr condensation is crucial for maximizing the yield and purity of the resulting Atorvastatin tert-Butyl Ester, the precursor to the hydroxylated target.

Solvent Effects on Reaction Outcomes

The choice of solvent significantly impacts the Paal-Knorr reaction, primarily by facilitating the removal of water generated during the condensation, which drives the reaction equilibrium toward the product.

Azeotropic distillation using a Dean-Stark trap is a common technique employed. biomolther.org Various solvent systems have been developed to optimize this process.

| Solvent System | Components | Key Features |

| Ternary Mixture | Toluene-Heptane-Tetrahydrofuran (THF) | An early system used to balance solubility and azeotropic water removal. |

| Binary Mixture 1 | Toluene-Heptane | A common co-solvent system used for azeotropic distillation. biomolther.org |

| Binary Mixture 2 | Cyclohexane-THF | Another effective system for the condensation reaction. |

| Binary Mixture 3 | THF-Heptane | A simplified two-component system developed for process improvement. rsc.org |

| Binary Mixture 4 | THF-Hexanes (1:1 v/v) | Used in specific lab-scale preparations. |

Catalyst Selection and Optimization

Acid catalysis is essential for the Paal-Knorr reaction. The selection and optimization of the acid catalyst directly influence the reaction rate.

Pivalic Acid: Pivalic acid is the most widely cited catalyst for the Paal-Knorr synthesis of Atorvastatin intermediates. biomolther.org Its use, sometimes in near-stoichiometric amounts, was a key discovery that enabled the successful condensation of the sterically hindered substrates. substack.com

Catalyst Systems for Rate Enhancement: Research has focused on improving the slow rate of the reaction. It was discovered that combining the organic acid catalyst with a tertiary amine can lead to a significant rate enhancement and higher yields. This improved catalyst system enhances throughput, which is a critical factor in industrial-scale manufacturing.

| Catalyst / System | Type | Role & Observations |

| Pivalic Acid | Organic Acid | Standard and effective catalyst for overcoming steric hindrance. substack.combiomolther.org |

| Pivalic Acid / Tertiary Amine | Co-catalyst System | Provides a dramatic enhancement in reaction rate and improves overall yield. |

| Other Acids | Methane Sulfonic Acid, p-Toluene Sulfonic Acid | Also used as catalysts in this type of condensation. |

Temperature and Pressure Influence on Synthetic Pathways

The synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester, a crucial metabolite and intermediate of Atorvastatin, involves multiple reaction stages. The efficiency, yield, and purity of the final product are significantly dependent on the precise control of reaction parameters, particularly temperature. While detailed studies focusing exclusively on the impact of pressure on these specific synthetic routes are limited in publicly available literature, the influence of temperature is a well-documented and critical factor in key transformations. Most synthetic procedures for Atorvastatin and its derivatives are conducted under atmospheric pressure; therefore, this section will primarily focus on the thermal conditions that govern the relevant synthetic pathways.

Detailed Research Findings

The core structure of Atorvastatin is typically assembled via a Paal-Knorr pyrrole synthesis. This condensation reaction is highly sensitive to temperature, which dictates the reaction rate and the efficiency of water removal—a critical aspect for driving the reaction to completion. Patents describing this process specify a broad temperature range, typically between 40°C and 120°C, with heating to reflux being a common strategy. google.comgoogle.com For instance, one method involves heating a mixture of the diketone and amine precursors to reflux in a solvent system like toluene (B28343) for an extended period to ensure the formation of the pyrrole ring. google.com The elevated temperature facilitates the cyclization and the azeotropic removal of water, which is essential for achieving high yields. google.comgoogle.com

Another key reaction in the synthesis of Atorvastatin intermediates is the Stetter reaction. Research on the optimization of this reaction for an Atorvastatin key intermediate demonstrated that temperature is a pivotal variable. A study systematically investigated the effects of reaction temperature, among other factors, and identified 65°C as the optimal condition when using tetrahydrofuran (B95107) as a solvent, leading to a product purity of over 99.5% and a yield exceeding 88%. academax.com This highlights the narrow optimal temperature window required to maximize yield and minimize side reactions.

The introduction of the 2-hydroxy group onto the Atorvastatin scaffold can be achieved through biocatalytic methods, which operate under distinctly different temperature constraints. Studies on the enzymatic hydroxylation of Atorvastatin using cytochrome P450 enzymes (such as bacterial CYP102A1) show that these reactions are typically performed at physiological temperatures. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net Reaction mixtures are commonly incubated at 37°C to ensure optimal enzyme activity and stability. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net Pre-incubation of the reaction mixture for a short period (e.g., 5 minutes at 37°C) is also a standard procedure to thermally equilibrate the system before initiating the reaction. mdpi.comsemanticscholar.org

Furthermore, deprotection steps, such as the removal of a ketal protecting group to reveal the diol side chain of the tert-butyl ester intermediate, are also temperature-controlled. Procedures often involve raising the temperature to 50-55°C after the addition of acid to facilitate the hydrolysis. googleapis.com Similarly, the formation of different crystalline forms (polymorphs) of Atorvastatin tert-butyl ester has been shown to be temperature-dependent. One crystalline form is prepared by adding an aqueous acid solution at a temperature between 10°C and 50°C, while a different form is obtained when the temperature is elevated to between 50°C and 100°C, preferably at reflux. google.com

Regarding pressure, the synthetic pathways leading to Atorvastatin intermediates are almost universally conducted at atmospheric pressure. The primary role of pressure modulation relates indirectly to temperature control in reactions involving reflux and azeotropic distillation. By operating at atmospheric pressure, the boiling point of the chosen solvent system dictates the reaction temperature. There is no evidence in the reviewed literature to suggest that super-atmospheric or sub-atmospheric pressures are utilized to influence the reaction kinetics or outcomes for the synthesis of this compound.

Data Tables

The following tables summarize the temperature conditions reported for key reaction types relevant to the synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester and its precursors.

Table 1: Temperature Parameters in Paal-Knorr Pyrrole Synthesis

| Parameter | Value | Source(s) |

| General Operating Range | 40°C - 120°C | google.comgoogle.com |

| Reflux Temperature | 70°C - 85°C | google.com |

| Initial Warming | 50°C | google.comgoogle.com |

Table 2: Optimized Temperature for Stetter Reaction Intermediate

| Parameter | Value | Source(s) |

| Optimized Reaction Temp. | 65°C | academax.com |

Table 3: Temperature Conditions for Biocatalytic Hydroxylation

| Parameter | Value | Source(s) |

| Pre-incubation Temperature | 37°C | mdpi.comsemanticscholar.org |

| Incubation Temperature | 37°C | mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net |

Table 4: Temperature Influence on Deprotection and Polymorph Formation

| Reaction Step | Temperature | Outcome | Source(s) |

| Ketal Deprotection | 50°C - 55°C | Hydrolysis of protecting group | googleapis.com |

| Polymorph Formation | 10°C - 50°C | Crystalline Form 1 | google.com |

| Polymorph Formation | 50°C - 100°C (Reflux) | Crystalline Form 2 | google.com |

Advanced Analytical Strategies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and detection of 2-Hydroxy Atorvastatin (B1662188) tert-Butyl Ester. The choice of technique is dictated by the analyte's properties and the analytical objective, whether it is routine purity assessment or the resolution of complex isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of atorvastatin and its related compounds. emrespublisher.com Its versatility allows for the development of specific methods tailored to the unique physicochemical properties of 2-Hydroxy Atorvastatin tert-Butyl Ester.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of atorvastatin and its metabolites due to its suitability for non-polar to moderately polar compounds. The tert-butyl ester group increases the lipophilicity of 2-Hydroxy Atorvastatin compared to its corresponding carboxylic acid form, making it well-suited for RP-HPLC.

Method development focuses on optimizing the separation of the target analyte from potential impurities. A typical RP-HPLC system for related compounds utilizes a C18 stationary phase. researchgate.netscispace.comnih.govresearchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netscispace.comnih.gov For instance, a validated method for the simultaneous determination of atorvastatin and its hydroxylated metabolites achieved separation in under six minutes using a C18 column with a mobile phase of 0.005% formic acid in water, acetonitrile, and methanol. researchgate.net UV detection is commonly performed at wavelengths between 240 nm and 248 nm. researchgate.netscispace.com The increased hydrophobicity of the tert-butyl ester derivative would be expected to result in a longer retention time under these conditions compared to the free acid metabolite.

The table below summarizes typical starting conditions for RP-HPLC method development, based on established methods for atorvastatin and its metabolites.

| Parameter | Condition | Source(s) |

| Column | C18 (e.g., LiChrospher, Symmetry) | researchgate.netnih.govcore.ac.uk |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer (Phosphate or Formate/Acetate) | researchgate.netscispace.comcore.ac.uk |

| Flow Rate | 0.6 - 1.5 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 220-248 nm | researchgate.netnih.gov |

| Temperature | Ambient or controlled (e.g., 30°C) | scispace.comrasayanjournal.co.in |

Atorvastatin possesses two stereogenic centers, leading to the possibility of four stereoisomers. mdpi.com The biological activity resides almost exclusively in the (3R,5R)-isomer. The introduction of a hydroxyl group at the 2-position of the pyrrole (B145914) ring does not add a new chiral center, but the stereoisomeric purity of the dihydroxyheptanoic acid backbone remains critical. Chiral HPLC is essential for separating and quantifying these stereoisomers.

These separations are typically achieved using chiral stationary phases (CSPs), with polysaccharide-based columns like Chiralpak® and Chiralcel® being particularly effective. rasayanjournal.co.inmdpi.comajol.info A method for separating atorvastatin diastereomers utilized a Chiralcel® OD-RH column with a mobile phase of n-hexane and 2-propanol (95:5 v/v). ajol.info Another approach for determining enantiomeric purity used a Chiralpak AD-H column with a mobile phase of n-heptane, ethanol, and formic acid. mdpi.com For 2-Hydroxy Atorvastatin tert-Butyl Ester, such methods would be adapted to ensure baseline resolution of all potential stereoisomers.

The table below details exemplary conditions for chiral HPLC separations of atorvastatin stereoisomers.

| Parameter | Condition | Source(s) |

| Column | Chiralpak AD-H, Chiralcel OD-RH | rasayanjournal.co.inajol.info |

| Mobile Phase | n-Hexane:2-Propanol (95:5 v/v) or n-Heptane:Ethanol:Formic Acid (96:4:0.1 v/v/v) | mdpi.comajol.info |

| Flow Rate | 1.0 mL/min | mdpi.comajol.info |

| Detection | UV at 260 nm | ajol.info |

| Temperature | 30°C | rasayanjournal.co.in |

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, polar, and thermally labile molecules like 2-Hydroxy Atorvastatin tert-Butyl Ester due to their low volatility. emrespublisher.com However, GC can be employed following a chemical derivatization step that converts the non-volatile analyte into a more volatile and thermally stable compound. researchgate.net

For this compound, the primary sites for derivatization are the two hydroxyl groups on the heptanoate (B1214049) chain. A common technique is silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group or a more robust tert-butyldimethylsilyl (tBDMS) group. researchgate.netnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. emrespublisher.com The resulting silyl (B83357) ethers are significantly more volatile and less prone to thermal degradation, allowing them to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. nih.gov The tert-butyl ester group is stable under typical silylation conditions.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase and reversed-phase HPLC. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which offers low viscosity and high diffusivity, enabling faster separations and reduced organic solvent consumption. waters.com

SFC is highly effective for both achiral and chiral separations, making it well-suited for the analysis of complex mixtures containing atorvastatin and its related substances. researchgate.netchromatographyonline.com A validated ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) method has been developed for the simultaneous determination of atorvastatin and 2-hydroxy atorvastatin in biological samples. nih.gov This method used an ACQUITY Torus 1-AA column with a gradient elution. nih.gov Such a technique could be readily applied to the analysis of 2-Hydroxy Atorvastatin tert-Butyl Ester, providing rapid and efficient separation from other components. nih.gov SFC is particularly advantageous for preparative chromatography, allowing for the isolation of impurities from reaction mixtures in a single step. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Elucidation Techniques

While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are required for the unambiguous structural elucidation and confirmation of 2-Hydroxy Atorvastatin tert-Butyl Ester.

The most definitive detection and characterization technique is mass spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or SFC-MS). Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and structural information. For 2-hydroxy atorvastatin, the precursor ion [M+H]⁺ is observed at m/z 575.2, which fragments to a characteristic product ion at m/z 440.0 in positive ion mode. nih.gov For 2-Hydroxy Atorvastatin tert-Butyl Ester, the precursor ion would be expected at a higher mass-to-charge ratio due to the replacement of a proton with the tert-butyl group, but the core fragmentation pattern related to the atorvastatin structure would likely remain similar, providing a diagnostic fingerprint for identification.

The table below shows the documented mass transitions for atorvastatin and its 2-hydroxy metabolite, which serve as a basis for developing a method for the tert-butyl ester derivative.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Atorvastatin | 559.0 | 440.0 | nih.gov |

| 2-Hydroxy Atorvastatin | 575.2 | 440.0 | nih.gov |

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) would be indispensable for the de novo structural confirmation of the synthesized compound, providing precise information about the atomic connectivity and stereochemistry. Infrared (IR) spectroscopy could confirm the presence of key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and amide (N-H) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 2-Hydroxy Atorvastatin tert-Butyl Ester. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for assigning the basic structure of the compound.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Hydroxy Atorvastatin tert-Butyl Ester, the spectrum would exhibit characteristic signals for the aromatic protons on the multiple phenyl rings, the protons of the heptanoate side chain, the isopropyl group, and a distinct singlet for the tert-butyl ester group. The introduction of a hydroxyl group on one of the phenyl rings induces a shift in the signals of the adjacent aromatic protons compared to the parent atorvastatin tert-butyl ester.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule. Key signals would include those for the carbonyl carbons of the ester and amide functionalities, the numerous sp² carbons of the aromatic and pyrrole rings, the sp³ carbons of the dihydroxyheptanoate chain and the isopropyl group, and the characteristic carbons of the tert-butyl group. A publication describing the synthesis of atorvastatin impurities confirms that intermediates and final products were characterized by ¹H and ¹³C NMR. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for key functional groups, based on known values for similar structures.

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.0 | 115 - 165 |

| Amide N-H | ~8.5 (singlet) | - |

| Hydroxyl (O-H) | Variable (broad singlet) | - |

| Heptanoate Chain CH-O | 3.5 - 4.5 (multiplets) | 60 - 75 |

| Isopropyl CH | ~3.6 (septet) | ~26 |

| Isopropyl CH₃ | ~1.5 (doublet) | ~22 |

| tert-Butyl (CH₃)₃ | ~1.4 (singlet) | ~28 |

| tert-Butyl Quaternary C | - | ~80 |

| Ester Carbonyl (C=O) | - | ~170 |

| Amide Carbonyl (C=O) | - | ~165 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-Hydroxy Atorvastatin tert-Butyl Ester, COSY would be crucial for tracing the proton-proton correlations along the dihydroxyheptanoate side chain and confirming the connectivity within the aromatic rings. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the proton signals of the tert-butyl group to its specific carbon signal. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. For 2-Hydroxy Atorvastatin tert-Butyl Ester, with a molecular formula of C₃₇H₄₃FN₂O₅, the expected monoisotopic mass is 614.3156 g/mol . nih.govlookchem.com An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity, distinguishing it from other molecules with the same nominal mass. A study on atorvastatin fragmentation utilized a high-resolution Q-TOF mass analyzer to achieve accurate mass measurements with errors below 6 ppm, underscoring the precision of this technique. shimadzu.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying trace amounts of substances in complex mixtures. glppharmastandards.comcphi-online.com This technique is routinely used for the analysis of atorvastatin and its hydroxylated metabolites in various samples. glppharmastandards.compharmaffiliates.com

From a chemical perspective, the process involves:

Chromatographic Separation: An HPLC system separates the 2-Hydroxy Atorvastatin tert-Butyl Ester from other components in the sample. glppharmastandards.com

Ionization: The separated compound is ionized, typically using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺.

MS/MS Analysis: The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. A comprehensive study on atorvastatin established its fragmentation pathway, which serves as a basis for understanding the fragmentation of its derivatives. lookchem.com For 2-Hydroxy Atorvastatin tert-Butyl Ester, key fragmentation would involve the loss of the tert-butyl group, water, and cleavages around the pyrrole core. The fragmentation pattern provides a structural fingerprint for confident identification and quantification.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 631.3 ([M+NH₄]⁺) | 575.3 | C₄H₈ (isobutylene) | Loss of the tert-butyl group |

| 631.3 ([M+NH₄]⁺) | 557.3 | C₄H₈ + H₂O | Loss of tert-butyl group and water |

| 631.3 ([M+NH₄]⁺) | 464.2 | C₄H₈ + C₆H₅NO | Loss of tert-butyl group and phenyl isocyanate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. A study on atorvastatin impurities utilized FTIR to detect characteristic bands of a lactone group, demonstrating its utility in identifying structural changes. clearsynth.com

The IR spectrum of 2-Hydroxy Atorvastatin tert-Butyl Ester would be expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3550 - 3200 (broad) | Stretching |

| N-H (Amide) | 3500 - 3300 (medium) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Ester) | 1750 - 1735 (strong) | Stretching |

| C=O (Amide) | 1690 - 1630 (strong) | Stretching |

| C=C (Aromatic) | 1600 - 1400 | In-ring Stretching |

| C-O (Ester/Alcohol) | 1300 - 1000 | Stretching |

| C-F | 1400 - 1000 | Stretching |

Chemical Behavior and Transformation of 2 Hydroxy Atorvastatin Tert Butyl Ester

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester group in 2-Hydroxy Atorvastatin (B1662188) tert-Butyl Ester serves as a protecting group for the carboxylic acid. Its removal, or deprotection, is a crucial step in the synthesis of the active pharmaceutical ingredient. This hydrolysis can be achieved under either acidic or basic conditions, with the mechanism and selectivity varying significantly between the two.

Under acidic conditions, the hydrolysis of the tert-butyl ester proceeds through a mechanism that leverages the stability of the tertiary carbocation. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to steric hindrance from the bulky tert-butyl group, direct nucleophilic attack by water at the carbonyl carbon is disfavored. Instead, the reaction typically follows a unimolecular pathway (AAL1 mechanism). oup.com

This mechanism involves the cleavage of the alkyl-oxygen bond. The protonated ester undergoes a rate-limiting step where the tert-butyl group departs as a stable tert-butyl carbocation, which is then neutralized by eliminating a proton to form isobutylene (B52900) or by reacting with water to form tert-butanol. acsgcipr.orgresearchgate.net The resulting carboxylic acid is the deprotected 2-hydroxy atorvastatin.

A variety of acids can be employed for this purpose, including strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), as well as organic acids such as trifluoroacetic acid (TFA) and formic acid. acsgcipr.org The choice of acid and reaction conditions can influence the reaction rate and the potential for side reactions. For instance, atorvastatin itself is known to be sensitive to acidic conditions, which can lead to the formation of degradation products like atorvastatin lactone. beilstein-journals.orgnih.gov

Table 1: Common Acids Used for tert-Butyl Ester Deprotection

| Acid | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. | Highly effective, but its volatility and corrosiveness require careful handling. |

| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or ethyl acetate. | A common and cost-effective reagent. |

| Sulfuric Acid (H2SO4) | Catalytic amounts in a protic solvent. | Strong acid that can sometimes lead to charring or other side reactions if not controlled. |

| Formic Acid | Often used neat or with a co-solvent. | Milder than TFA and can be useful for substrates sensitive to stronger acids. |

| Phosphoric Acid (H3PO4) | Aqueous solutions can be effective and offer an environmentally benign option. acs.orgorganic-chemistry.org | Offers good selectivity in the presence of other acid-sensitive groups. acs.orgorganic-chemistry.org |

The acid-catalyzed hydrolysis of tert-butyl esters is generally a reliable and high-yielding reaction, making it a standard procedure in organic synthesis. acsgcipr.org

Base-catalyzed hydrolysis of esters, also known as saponification, is another common method for deprotection. organicchemistrytutor.com This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group to form a carboxylic acid. The alkoxide, being a strong base, then deprotonates the carboxylic acid to form a carboxylate salt and an alcohol. organicchemistrytutor.com

However, in the case of tert-butyl esters, this bimolecular acyl-oxygen cleavage (BAc2) mechanism is significantly hindered due to the steric bulk of the tert-butyl group. union.edu The large size of the tert-butyl group impedes the approach of the hydroxide nucleophile to the carbonyl carbon. Consequently, base-catalyzed hydrolysis of tert-butyl esters is generally very slow and often requires harsh conditions, such as high temperatures, which can lead to degradation of the atorvastatin molecule. wikipedia.org

Due to this resistance to basic hydrolysis, tert-butyl esters are considered stable under basic conditions, a property that is often exploited in synthetic strategies where other ester types need to be selectively saponified. acsgcipr.org

The differential reactivity of the tert-butyl ester group under acidic and basic conditions forms the basis for selective deprotection strategies in complex molecules like atorvastatin derivatives. The tert-butyl ester's stability to base allows for the selective hydrolysis of other ester types, such as methyl or ethyl esters, within the same molecule without affecting the tert-butyl protected carboxylic acid.

Conversely, the lability of the tert-butyl ester to acid allows for its selective removal in the presence of base-labile protecting groups. However, achieving selectivity in the presence of other acid-sensitive groups, such as N-Boc protecting groups, can be challenging as they often have similar reactivity profiles. researchgate.net

To address this, milder or more specific reagents have been developed. For example, Lewis acids like zinc bromide (ZnBr2) in dichloromethane have been shown to chemoselectively cleave tert-butyl esters in the presence of certain other acid-labile groups. acs.orgresearchgate.net The choice of Lewis acid and solvent system can be fine-tuned to achieve the desired selectivity. acs.orgsemanticscholar.org Aqueous phosphoric acid has also been reported as a mild reagent for the deprotection of tert-butyl esters with good selectivity over other acid-sensitive functionalities. acs.orgorganic-chemistry.org

These selective deprotection methods are crucial for the efficient synthesis of atorvastatin and its metabolites, allowing for a modular approach where different parts of the molecule can be manipulated independently.

Chemical Stability and Degradation Pathways

The stability of 2-Hydroxy Atorvastatin tert-Butyl Ester is a critical factor, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The molecule is susceptible to degradation under various stress conditions, including oxidation and high temperatures. nih.gov

The pyrrole (B145914) ring of the atorvastatin core is electron-rich and, therefore, susceptible to oxidation. wikipedia.org Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light. google.comgoogle.com The oxidation of the pyrrole ring can lead to a variety of degradation products. The mechanism often involves the formation of reactive intermediates, such as endoperoxides, followed by rearrangement and further reactions. nih.gov

Studies on atorvastatin have shown that oxidation can lead to the formation of several degradation products. google.comnih.gov The attack of an oxidizing agent on the pyrrole ring can result in ring-opening or the formation of various oxidized heterocyclic structures. nih.govtandfonline.com For example, one identified oxidative degradation product of atorvastatin involves the formation of a complex cyclized structure arising from the oxidation of the pyrrole ring. nih.gov

The hydroxyl group introduced at the 2-position of the phenyl ring in 2-Hydroxy Atorvastatin tert-Butyl Ester can also influence its oxidative stability. Phenolic hydroxyl groups can be susceptible to oxidation, potentially forming quinone-type structures or participating in radical-mediated degradation pathways. The presence of this additional hydroxyl group could create new degradation pathways not observed for atorvastatin itself.

Table 2: Potential Oxidative Degradation Products of Atorvastatin

| Degradation Product Type | Description |

| Pyrrole Ring Oxidation Products | Can involve the formation of endoperoxides, leading to complex rearranged structures. nih.gov |

| Epoxy Diones | Formation of epoxide structures on the atorvastatin molecule has been reported. google.comgoogle.com |

| Ring-Opened Products | Cleavage of the pyrrole ring can occur under oxidative stress. nih.govtandfonline.com |

Given the structural similarity, it is plausible that 2-Hydroxy Atorvastatin tert-Butyl Ester would undergo similar oxidative degradation pathways.

Elevated temperatures can induce the degradation of 2-Hydroxy Atorvastatin tert-Butyl Ester. Thermal degradation studies on atorvastatin calcium have shown that heating the compound to high temperatures (e.g., 180-200°C) results in the formation of several degradation products. asianpubs.org

One of the major thermal degradation pathways for atorvastatin is the formation of a lactone. This occurs through an intramolecular esterification between the carboxylic acid (or its ester) and the 5-hydroxyl group of the heptanoic acid side chain. asianpubs.org While the tert-butyl ester group is present, this lactonization would likely be preceded by or occur concurrently with the thermal elimination of isobutylene from the ester, yielding the free carboxylic acid which can then cyclize.

Other thermal degradation products of atorvastatin have been identified, resulting from more complex fragmentation and rearrangement reactions of the core molecule. asianpubs.org The specific products formed and their relative amounts depend on the temperature and duration of heating.

Table 3: Thermal Degradation Products of Atorvastatin Calcium at 180-200°C

| Product | Percentage Formation |

| Atorvastatin Lactone | 25% |

| Degradation Product 3 | 15% |

| Degradation Product 4 | 25% |

| Degradation Product 5 | 25% |

| Degradation Product 6 | 10% |

| Data from a study on the thermal degradation of Atorvastatin calcium. asianpubs.org |

Understanding these thermal degradation pathways is essential for establishing appropriate storage and handling conditions for 2-Hydroxy Atorvastatin tert-Butyl Ester to ensure its purity and integrity.

Photolytic Degradation Studies

Direct photolytic degradation studies specifically on 2-Hydroxy Atorvastatin tert-Butyl Ester are not extensively available in peer-reviewed literature. However, understanding the photostability of the parent compound, Atorvastatin, provides critical insights into potential degradation pathways. Statins as a class of molecules are known to be susceptible to photolytic, oxidative, and hydrolytic degradation. researchgate.netnih.gov

Research on Atorvastatin Calcium (ATC) has shown that exposure to UV light, especially in the presence of water and oxygen, can induce photo-oxygenation reactions. researchgate.net This process can lead to the formation of various degradation products, including those with a higher proportion of C=O bonds. researchgate.net The primary degradation products of statins under photolytic stress are often epoxide impurities, which can result from the oxidation of the pyrrole ring. researchgate.netnih.gov

The photodegradation of Atorvastatin in aqueous solutions under simulated sunlight can also proceed through other mechanisms. One significant pathway involves the oxidation of the pyrrole ring. mdpi.comresearchgate.net Another identified reaction pathway is a cyclization process, stemming from the stilbene-like structure within the Atorvastatin molecule, which leads to the formation of a phenanthrene (B1679779) derivative. mdpi.comresearchgate.net This phenanthrene-like photoproduct is a key player in the phototoxicity of Atorvastatin, as it can act as a photosensitizer for the formation of singlet oxygen. mdpi.comresearchgate.net

The rate of photodegradation can be influenced by environmental factors. For instance, the presence of ferric ions (Fe(III)) in aqueous solutions has been shown to accelerate the photodegradation of Atorvastatin when irradiated with wavelengths between 300 and 350 nm. clinpgx.orgsemanticscholar.org In the presence of 5 mg/L of ferric ions, the degradation was observed to follow first-order kinetics with a rate constant of 0.130 min⁻¹. clinpgx.orgsemanticscholar.org This suggests that in natural water bodies where ferric ions are present, photochemical degradation could be a significant transformation pathway. clinpgx.orgsemanticscholar.org

While these studies on Atorvastatin provide a foundational understanding, the specific impact of the 2-hydroxy substitution on the pyrrole ring and the presence of the tert-butyl ester group on the photolytic behavior of the molecule requires direct investigation. These functional group modifications could alter the electronic structure and, consequently, the photochemical reactivity and degradation profile of the compound.

Mechanistic Investigations of Formation and Transformation

Kinetics of Hydroxylation and Ester Cleavage

The formation of 2-Hydroxy Atorvastatin from its parent compound, Atorvastatin, is primarily a metabolic process mediated by cytochrome P450 enzymes, specifically CYP3A4 in the human liver. mdpi.comclinpgx.org This enzymatic hydroxylation occurs at the ortho- (2-hydroxy) and para- (4-hydroxy) positions of the N-phenyl group. These hydroxylated metabolites are known to be pharmacologically active. mdpi.com

Studies focusing on the enzymatic kinetics of Atorvastatin hydroxylation have been conducted using bacterial CYP102A1 as a model system. While this research focused on 4-hydroxylation, it provides valuable data on the kinetics of such biotransformations. For the enzyme mutant M371, the kinetic parameters for Atorvastatin 4-hydroxylation were determined.

| Enzyme Variant | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹·μM⁻¹) |

|---|---|---|---|

| Whole M371 | 52 | 4.3 | 0.083 |

| M371-heme domain | 106 | 1.3 | 0.012 |

Stereochemical Implications of Reactions

The stereochemistry of the dihydroxyheptanoate side chain is a critical feature of Atorvastatin and its derivatives. Atorvastatin has two chiral centers in this side chain, leading to the possibility of four different enantiomers (3R,5R; 3R,5S; 3S,5R; and 3S,5S). nih.gov The pharmacologically active form is the (3R,5R)-enantiomer. emrespublisher.com The synthesis of Atorvastatin, therefore, requires highly stereoselective methods to ensure the formation of the correct diastereomer. rsc.orgresearchgate.net

Enzymatic reactions, such as the hydroxylation of Atorvastatin by CYP3A4, can also have stereochemical implications. While the hydroxylation occurs on the achiral pyrrole ring, the existing chirality of the side chain can influence the binding of the molecule to the enzyme's active site. Furthermore, studies have shown that the different enantiomers of statins can have enantiospecific effects on the induction of various drug-metabolizing enzymes. nih.gov For instance, the optical isomers of Atorvastatin can enantiospecifically activate the Pregnane X Receptor (PXR) and induce CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes. nih.gov

The transformation of 2-Hydroxy Atorvastatin tert-Butyl Ester, whether through further metabolism or chemical degradation, will be influenced by its inherent stereochemistry. Any reaction involving the chiral centers of the side chain would need to be carefully controlled to maintain the desired stereoisomeric form. Spectroscopic techniques like NMR are crucial for determining the stereochemical properties and confirming the spatial arrangement of substituents in Atorvastatin and its derivatives. clinicsearchonline.orgresearchgate.net The chirality of the molecule is a determining factor in its biological activity and metabolic fate. clinicsearchonline.org

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug design for understanding how a ligand, such as a metabolite of a drug, might interact with a biological target.

In the context of atorvastatin (B1662188) and its analogues, molecular modeling has been extensively used to investigate their interactions with the enzyme 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov Docking simulations explore the binding relationship between the ligand and the receptor protein's active site. nih.gov Studies on atorvastatin analogues have identified key amino acid residues within the HMG-CoA reductase binding site, such as Lys735, Arg590, Asp690, and Asn686, that are vital for binding. nih.gov The calculations indicate that both hydrophobic and electrostatic fields are key factors in the quantitative structure-activity relationship (QSAR) models. nih.gov While these studies focus on atorvastatin analogues, the same principles and methodologies are applied to understand how metabolites like 2-Hydroxy Atorvastatin tert-Butyl Ester would fit into the enzyme's active site, predicting their potential inhibitory activity.

Table 1: Key Interaction Types in Molecular Docking of Atorvastatin Analogues with HMG-CoA Reductase

| Interaction Type | Description | Key Residues Involved |

|---|---|---|

| Electrostatic | Involves interactions between charged or polar groups on the ligand and the protein. | Arg590, Lys735, Asp690 |

| Hydrophobic | Pertains to the interactions of nonpolar groups, which are crucial for ligand recognition and binding stability. | Three distinct hydrophobic regions have been identified in the binding site. nih.gov |

| Hydrogen Bonding | A specific type of electrostatic interaction involving a hydrogen atom located between two other electronegative atoms. | Asn686 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular properties that govern chemical reactions.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for studying molecules of pharmaceutical interest.

DFT has been applied to study the pH-dependent interconversion between the hydroxy acid and lactone forms of atorvastatin. nih.gov These calculations can determine the reaction mechanism, activation energy barriers, and relative stability of reactants and products. nih.gov For instance, DFT studies revealed that under both mildly acidic and basic conditions, the lactone form of atorvastatin is less stable than its active hydroxy acid form. nih.gov

Furthermore, DFT calculations using the B3LYP functional have been used to compute the chemical reactivity indices for ortho-hydroxy atorvastatin. nih.gov These indices, such as ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity (ω), provide a quantitative measure of the molecule's reactivity and are instrumental in explaining its antioxidant mechanism. nih.gov

Table 2: Global Chemical Reactivity Indices for ortho-Hydroxy Atorvastatin Data computed via B3LYP/6-31+G(d,p)/IEFPCM in methanol, presented in electronvolts (eV).

| Compound | Ionization Potential (I) | Electron Affinity (A) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| o-Hydroxy Atorvastatin | 6.27 | 1.48 | -3.88 | 4.79 | 1.57 |

Source: Adapted from reference nih.gov.

Theoretical calculations can predict various spectroscopic properties, such as UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. The calculated electronic absorption spectrum can be compared with experimental data to confirm the molecular structure or to understand the nature of electronic excitations. bsu.by

The methodology involves optimizing the molecule's geometry and then calculating the energies of one-electron excitations. bsu.by For example, in a study on a related complex organic molecule, time-dependent DFT (TD-DFT) was used to calculate the electronic spectrum, identifying the wavelengths (λ) of maximum absorption and the corresponding oscillator strengths (f). bsu.by This approach allows for the assignment of observed spectral bands to specific electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other excited states. bsu.by Although specific predictive studies for 2-Hydroxy Atorvastatin tert-Butyl Ester are not detailed in the available literature, this is the standard computational approach that would be utilized.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is fundamental because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape that fits a target receptor. drugdesign.org

The process involves exploring the potential energy surface of the molecule to find stable conformations, which correspond to local energy minima. researchgate.net Energy minimization is a computational procedure that alters the geometry of a starting conformer to find a nearby structure with a minimum energy. drugdesign.org For flexible molecules like 2-Hydroxy Atorvastatin tert-Butyl Ester, which has numerous rotatable bonds, this analysis can identify the lowest-energy (most stable) conformers. nih.gov High-level quantum chemistry calculations can then be used to determine the precise structures and relative energies of these stable conformers. rsc.org The presence of bulky groups, such as the tert-butyl group, significantly influences the conformational preferences of a molecule. lumenlearning.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and activation energies. This provides a step-by-step understanding of how reactants are converted into products.

A relevant example is the theoretical investigation of the lactonisation-hydrolysis mechanism of atorvastatin using the DFT method. nih.gov This study mapped out the reaction pathways under acidic and basic conditions. It was determined that the direct, one-step interconversion between the hydroxy acid and lactone forms is unfavorable under physiological conditions due to a high activation energy barrier of 35 kcal/mol. nih.gov However, the hydrolysis of the lactone is favorable, with activation barriers of 19 kcal/mol in acidic conditions and only 6 kcal/mol in basic conditions. nih.gov Such computational studies provide critical insights into the chemical stability and transformations that a drug or its metabolites can undergo in different environments.

Future Research Directions in 2 Hydroxy Atorvastatin Tert Butyl Ester Chemistry

Development of Greener Synthetic Routes

The pharmaceutical industry is increasingly prioritizing the adoption of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. In the context of 2-Hydroxy Atorvastatin (B1662188) tert-Butyl Ester, future research will likely focus on developing biocatalytic and other environmentally friendly synthetic strategies.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, significantly reducing waste and the use of hazardous reagents. Research into biocatalytic approaches for the synthesis of Atorvastatin intermediates is already underway, with studies demonstrating the use of ketoreductases and halohydrin dehalogenases to create key chiral building blocks. magtechjournal.comnih.govresearchgate.netrsc.orgnih.govmdpi.com Future work could explore the direct enzymatic hydroxylation of Atorvastatin tert-Butyl Ester at the 2-position using engineered cytochrome P450 enzymes, mimicking the metabolic pathway in a controlled synthetic environment. mdpi.com The development of a "green-by-design" process, integrating enzymatic steps, could lead to a more sustainable and economical production of 2-Hydroxy Atorvastatin tert-Butyl Ester and other Atorvastatin-related compounds. magtechjournal.comnih.govrsc.org

Alternative Green Chemistry Approaches: Beyond biocatalysis, research into multicomponent reactions (MCRs) offers a promising avenue for greener synthesis. MCRs allow for the construction of complex molecules in a single step, reducing solvent usage and purification steps. acs.org Applying MCR strategies to the synthesis of the core pyrrole (B145914) structure of Atorvastatin and its derivatives could streamline the manufacturing process and improve its environmental footprint.

| Green Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis (Enzymatic Synthesis) | High selectivity (stereo- and regioselectivity), Mild reaction conditions (aqueous media, ambient temperature/pressure), Reduced waste and use of hazardous chemicals. | - Directed evolution of enzymes (e.g., P450 monooxygenases) for specific hydroxylation. - Whole-cell biotransformation systems. - Immobilization of enzymes for reusability. |

| Multicomponent Reactions (MCRs) | Increased atom economy, Reduced number of synthetic steps, Lower solvent consumption and waste generation. | - Design of novel MCRs for the convergent synthesis of the atorvastatin scaffold. - Optimization of reaction conditions to improve yields and purity. |

| Flow Chemistry | Improved safety and control over reaction parameters, Enhanced scalability, Potential for in-line purification. | - Development of continuous flow processes for key synthetic steps. - Integration of real-time analytical monitoring. |

Advanced Analytical Techniques for Impurity Profiling

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Future research will leverage advanced analytical techniques to develop more sensitive and comprehensive methods for the detection, identification, and quantification of 2-Hydroxy Atorvastatin tert-Butyl Ester and other related impurities.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis. medjpps.comppj.org.lyresearchgate.net Future developments will likely focus on ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. Chiral chromatography is particularly important for separating the various stereoisomers of Atorvastatin and its metabolites, and advancements in chiral stationary phases will continue to improve these separations. medjpps.comppj.org.lybohrium.comnih.govnih.govchiraltech.com

A particularly promising technique is Supercritical Fluid Chromatography (SFC) , which uses supercritical carbon dioxide as the mobile phase. SFC offers several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and unique selectivity, making it a greener and often more efficient alternative for both chiral and achiral separations of Atorvastatin and its impurities. magtechjournal.comnih.govresearchgate.net

Hyphenated Techniques: The coupling of chromatographic separation with mass spectrometry (LC-MS) provides unparalleled sensitivity and specificity for impurity identification. nih.govnih.govresearchgate.netijpsdronline.comresearchgate.net Future research will likely involve the use of high-resolution mass spectrometry (HRMS) to accurately determine the elemental composition of unknown impurities, aiding in their structural elucidation. Tandem mass spectrometry (MS/MS) will continue to be crucial for detailed structural characterization of degradation products. nih.govresearchgate.netijpsdronline.comresearchgate.net

| Analytical Technique | Application in Impurity Profiling | Future Research Directions |

| UHPLC/HPLC | Quantification of known impurities, Stability testing. | - Development of new stationary phases for improved resolution of closely related impurities. - Miniaturization of systems for reduced solvent consumption. |

| Chiral Chromatography (HPLC/SFC) | Separation and quantification of stereoisomeric impurities. | - Novel chiral stationary phases with enhanced selectivity. - Faster chiral separation methods using SFC. |

| Supercritical Fluid Chromatography (SFC) | Rapid and green separation of both chiral and achiral impurities. | - Optimization of SFC methods for a wider range of Atorvastatin-related impurities. - Preparative SFC for the isolation of impurities for further characterization. |

| LC-MS/MS and LC-HRMS | Identification and structural elucidation of unknown impurities and degradation products. | - Development of sensitive methods for trace-level impurity detection. - Application of ion mobility-mass spectrometry for enhanced separation of isomers. |

In-depth Mechanistic Understanding of Hydroxylation and Degradation

A thorough understanding of the mechanisms by which 2-Hydroxy Atorvastatin tert-Butyl Ester is formed and degraded is essential for controlling its presence in the final drug product.

Hydroxylation Mechanism: The formation of 2-hydroxy (ortho-hydroxy) Atorvastatin is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in vivo. nih.gov Future research could employ computational modeling and in vitro enzymatic studies to gain a more detailed understanding of the substrate-enzyme interactions and the factors that favor hydroxylation at the 2-position of the phenyl ring. This knowledge could inform the design of synthetic catalysts that mimic this regioselectivity.

Degradation Pathways: Atorvastatin is known to be susceptible to degradation under various stress conditions, including acidic, oxidative, and photolytic environments. nih.govnih.govresearchgate.netnih.govmdpi.comnih.govirjmets.com Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways. researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.govirjmets.com While the degradation of Atorvastatin itself has been studied, future investigations should focus specifically on the degradation of 2-Hydroxy Atorvastatin tert-Butyl Ester. This will involve subjecting the isolated compound to stress conditions and using techniques like LC-MS to identify the resulting degradation products and elucidate the degradation mechanisms. bohrium.comnih.govnih.govnih.govresearchgate.netijpsdronline.comnih.govnih.govnih.govscirp.orggoogleapis.comgoogle.com Understanding these pathways is critical for developing appropriate control strategies during manufacturing and storage to ensure the stability and quality of the drug substance.

| Research Area | Key Questions to Address | Methodologies |

| Mechanism of Hydroxylation | - What are the specific interactions between Atorvastatin tert-Butyl Ester and the active site of CYP3A4 that lead to 2-hydroxylation? - Can synthetic catalysts be designed to mimic this regioselectivity? | - Computational docking and molecular dynamics simulations. - In vitro metabolism studies with recombinant CYP enzymes. - Synthesis and evaluation of catalytic systems. |

| Mechanism of Degradation | - What are the primary degradation products of 2-Hydroxy Atorvastatin tert-Butyl Ester under acidic, basic, oxidative, photolytic, and thermal stress? - What are the reaction mechanisms leading to these degradation products? - How does the tert-butyl ester group influence the degradation pathways compared to the free acid form? | - Forced degradation studies under ICH guidelines. - Isolation and structural elucidation of degradation products using preparative chromatography, NMR, and HRMS. - Kinetic studies to determine degradation rates and influencing factors. |

By focusing on these future research directions, the scientific community can continue to build upon the existing knowledge of 2-Hydroxy Atorvastatin tert-Butyl Ester, leading to more robust, sustainable, and well-characterized processes for the production of Atorvastatin.

Q & A

Q. What are the key synthetic pathways for preparing 2-Hydroxy Atorvastatin tert-Butyl Ester, and what factors influence stereochemical purity?

The synthesis involves multi-step routes, including the use of tert-butyl esters as protecting groups for hydroxy functionalities. For example, enzymatic reduction of β-ketoesters using Geotrichum candidum SC 5469 achieves high enantiomeric excess (e.e.) (up to 98%) by optimizing substrate input and cell pre-treatment . Stereochemical control is influenced by reaction conditions (e.g., temperature, solvent), chiral catalysts, and enzymatic selectivity .

Q. How is the tert-butyl ester group utilized in protecting functional groups during Atorvastatin synthesis?

The tert-butyl ester acts as an acid-labile protecting group, enabling selective deprotection under mild acidic conditions (e.g., formic acid or HCl). This strategy is critical in stepwise synthesis to preserve reactive sites like hydroxy or amino groups during intermediate reactions. For example, tert-butyl esters are cleaved during final stages to yield active pharmaceutical ingredients (APIs) .

Q. What analytical methods are essential for confirming the structure of 2-Hydroxy Atorvastatin tert-Butyl Ester?

Characterization requires NMR (¹H/¹³C) for stereochemical confirmation, HPLC for purity assessment, and mass spectrometry (LC-MS) for molecular weight verification. Regulatory compliance mandates detailed data on impurities and enantiomeric ratios .

Advanced Research Questions

Q. How do structural modifications at the 2-hydroxy position affect the compound’s pharmacological activity and metabolic stability?

Esterification of the hydroxy group (e.g., with tert-butyl) generally reduces antiviral activity due to steric hindrance or altered solubility. However, introducing terminal carboxylic acids or carbamates can restore potency by improving target binding. Comparative studies show that tert-butyl esters exhibit lower activity than acetyl esters, highlighting the role of steric bulk in efficacy .

Q. What strategies resolve enantiomeric impurities during the synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester?

Enantiomeric resolution can be achieved via:

- Enzymatic catalysis : Recombinant alcohol dehydrogenases (e.g., PfODH from Pichia finlandica) enable asymmetric reduction of keto intermediates with >99% e.e. .

- Chiral chromatography : Preparative HPLC with chiral stationary phases separates diastereomers.

- Crystallization-induced dynamic resolution : Selectively crystallize the desired enantiomer under controlled conditions .

Q. How does the tert-butyl ester influence the compound’s stability under varying storage and physiological conditions?

Stability studies indicate that the tert-butyl ester is prone to hydrolysis under acidic or enzymatic conditions (e.g., esterases in vivo). Accelerated stability testing (40°C/75% RH) reveals degradation pathways, guiding formulation strategies (e.g., lyophilization or low-temperature storage at -20°C) .

Q. What metabolic pathways involve 2-Hydroxy Atorvastatin tert-Butyl Ester, and how do they compare to the parent drug?

In vivo, the ester undergoes hydrolysis to release 2-hydroxy atorvastatin, a metabolite with distinct pharmacokinetics. Comparative studies using LC-MS/MS show slower hepatic clearance than atorvastatin calcium, necessitating dose adjustments in preclinical models .

Methodological Considerations

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts to control stereochemistry .

- Impurity Profiling : Employ LC-HRMS to identify and quantify degradation products (e.g., lactone derivatives or epoxides) .

- In Silico Modeling : Predict metabolic pathways using software like Schrödinger Suite to optimize ester stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products